N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide
Description
N-[5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfonyl group (-SO₂C₂H₅) and at position 2 with a pentanamide moiety (-NHCOC₄H₉). The pentanamide chain increases lipophilicity compared to shorter-chain analogs, which may affect pharmacokinetics.
Properties
Molecular Formula |
C9H15N3O3S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13) |
InChI Key |
HJHVJVOOBDKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Construction
The 1,3,4-thiadiazole scaffold is synthesized via cyclization reactions. A representative method involves:
-
Starting Material : Thiosemicarbazide and a carboxylic acid derivative (e.g., pentanoic acid).
-
Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as cyclizing agents.
-
Conditions : Reflux in anhydrous solvents (e.g., DMF, toluene) at 80–120°C for 4–12 hours.
Example :
Thiosemicarbazide reacts with pentanoyl chloride in POCl₃ to form 2-amino-5-mercapto-1,3,4-thiadiazole, a key intermediate.
Sulfonation of the Thiadiazole Core
Ethylsulfonyl group introduction occurs via two primary routes:
Oxidation of Thiol Intermediates
Nucleophilic Substitution
Amide Bond Formation
The pentanamide group is introduced via acylation:
-
Conditions :
Optimization and Comparative Analysis
Table 1: Key Synthetic Methods and Outcomes
Analytical Characterization
Post-synthesis validation employs:
-
Spectroscopy :
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-oxidation to sulfones occurs with excess H₂O₂. Mitigated by stoichiometric control.
-
Low Solubility : Thiadiazole intermediates often require polar aprotic solvents (DMF, DMSO) for reactions.
-
Racemization : Chiral centers (if present) are stabilized using low-temperature acylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted amides or thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide has shown potential as a lead compound for drug development due to its diverse biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
- Anticancer Activity : Research indicates that compounds with thiadiazole moieties can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like cisplatin .
Biological Interactions
Studies have focused on the interaction of this compound with biological macromolecules:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases, which are important targets in cancer therapy .
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of this compound with various biological targets.
Anti-inflammatory Properties
The compound may also play a role in modulating inflammatory responses. Mechanistic studies suggest that it can influence cytokine production involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
In a study evaluating various thiadiazole derivatives, this compound was found to demonstrate significant cytotoxicity against MCF7 cells with an IC50 value significantly lower than many existing treatments. This highlights its potential as a candidate for further development in cancer therapies.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of thiadiazole derivatives against a range of bacterial strains. This compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The ethylsulfonyl group and the thiadiazole ring play crucial roles in the binding and activity of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide with structurally related compounds:
Key Observations:
- Substituent Effects: The ethylsulfonyl group in the target compound is more electron-withdrawing than ethylthio (-SC₂H₅) but less than 4-nitrophenylsulfonyl (-SO₂C₆H₄NO₂). This impacts reactivity and solubility .
- Molecular Weight : The target compound (hypothetical MW 293.37) is lighter than analogs with aromatic substituents (e.g., 369.42 in ) due to the absence of a nitro-phenyl group.
Biological Activity
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a compound belonging to the thiadiazole class of heterocyclic compounds, characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C9H15N3O2S2
- Molecular Weight : 245.36 g/mol
Its structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of the ethylsulfonyl group enhances its solubility and interaction with biological targets.
Biological Activities
Thiadiazole derivatives, including this compound, have been studied for various pharmacological properties:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, studies have shown that these compounds can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes .
- Antifungal Properties : Similar to their antibacterial effects, thiadiazole derivatives demonstrate antifungal activity. They are effective against several fungal strains, making them potential candidates for antifungal drug development .
- Anticancer Potential : Thiadiazoles have been investigated for their anticancer properties. Some studies suggest that they may inhibit certain cancer cell lines by interfering with critical cellular pathways . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 5-(ethylthio)-1,3,4-thiadiazole-2-amine.
- Reagents : Pentanoyl chloride is used in the presence of a base such as triethylamine.
- Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
- Purification : The product is purified through recrystallization or column chromatography .
Research Findings and Case Studies
A variety of studies have highlighted the biological activities of thiadiazole derivatives:
- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anticancer Activity Assessment : In vitro assays showed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated a concentration-dependent effect on cell viability .
Comparative Analysis
To understand the uniqueness of this compound compared to other thiadiazole derivatives, a comparative analysis is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Ethylsulfonyl group enhances solubility |
| N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]pentanamide | Structure | Butylthio group may influence reactivity |
| N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]pentanamide | Structure | Smaller size may affect binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
